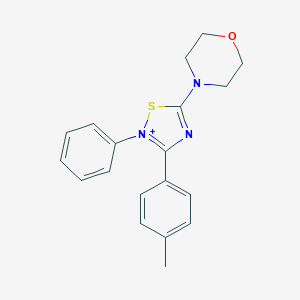![molecular formula C11H10Cl2N4 B385748 4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole](/img/structure/B385748.png)
4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole is an organic compound with the molecular formula C11H10Cl2N4 and a molecular weight of 269.13 g/mol. This compound is characterized by the presence of two chlorine atoms, a pyrazole ring, and an aniline moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole typically involves the reaction of 2,5-dichloroaniline with 3,5-dimethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole can be compared with other similar compounds such as:
2,5-dichloroaniline: Lacks the pyrazole ring, making it less versatile in certain
Eigenschaften
Molekularformel |
C11H10Cl2N4 |
|---|---|
Molekulargewicht |
269.13g/mol |
IUPAC-Name |
(2,5-dichlorophenyl)-(3,5-dimethyl-1H-pyrazol-4-yl)diazene |
InChI |
InChI=1S/C11H10Cl2N4/c1-6-11(7(2)15-14-6)17-16-10-5-8(12)3-4-9(10)13/h3-5H,1-2H3,(H,14,15) |
InChI-Schlüssel |
MFTCDLHOSXUWJT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)N=NC2=C(C=CC(=C2)Cl)Cl |
Kanonische SMILES |
CC1=C(C(=NN1)C)N=NC2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzyl-5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B385665.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B385666.png)
![1-(4-Fluorophenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385669.png)

![4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine](/img/structure/B385671.png)
![7-Methyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385673.png)



![4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B385677.png)
![4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine](/img/structure/B385679.png)
![ethyl 2-{[({5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B385681.png)


